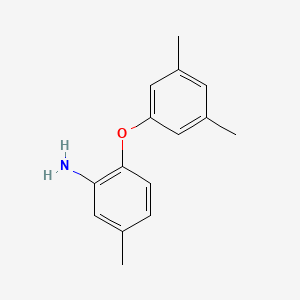

2-(3,5-Dimethylphenoxy)-5-methylaniline

Description

2-(3,5-Dimethylphenoxy)-5-methylaniline is an aromatic amine derivative featuring a phenoxy group substituted with methyl groups at the 3- and 5-positions and a methyl group at the 5-position of the aniline ring.

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-4-5-15(14(16)9-10)17-13-7-11(2)6-12(3)8-13/h4-9H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPRODUBQOBIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=CC(=C2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-5-methylaniline typically involves the reaction of 3,5-dimethylphenol with an appropriate aniline derivative under specific conditions. One common method includes the use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy or aniline groups can be further functionalized using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine, chlorine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or reduced aromatic compounds.

Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-5-methylaniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline groups can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Molecular Properties

The following table summarizes structural and molecular differences between 2-(3,5-Dimethylphenoxy)-5-methylaniline and its closest analog, 5-Chloro-2-(2,5-dimethylphenoxy)aniline (CAS: 893751-04-7), identified in the evidence :

| Property | 2-(3,5-Dimethylphenoxy)-5-methylaniline | 5-Chloro-2-(2,5-dimethylphenoxy)aniline |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NO (calculated) | C₁₄H₁₃ClN₂O (given) |

| Molecular Weight | 227.30 g/mol (calculated) | 247.72 g/mol (reported) |

| Substituents on Phenoxy Ring | 3,5-dimethyl | 2,5-dimethyl |

| Substituent on Aniline Ring | 5-methyl | 5-chloro |

Key Observations:

Substituent Position Effects: The 3,5-dimethylphenoxy group in the target compound creates a symmetrical substitution pattern, which may enhance crystallinity and thermal stability compared to the 2,5-dimethylphenoxy analog. The 5-methyl group on the aniline ring (target compound) is electron-donating, which may increase electron density at the amine group, favoring electrophilic substitution reactions. In contrast, the 5-chloro substituent (analog) is electron-withdrawing, which could enhance resistance to oxidation but reduce nucleophilicity .

Molecular Weight and Lipophilicity: The target compound has a lower molecular weight (227.30 vs. The chloro substituent in the analog increases molecular weight and lipophilicity, which could improve membrane permeability in biological systems .

Biological Activity

2-(3,5-Dimethylphenoxy)-5-methylaniline is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various applications in medicinal chemistry, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Dimethylphenoxy)-5-methylaniline is , with a molecular weight of approximately 227.30 g/mol. The structure consists of a phenoxy group substituted with two methyl groups at the 3 and 5 positions and an aniline moiety, which contributes to its chemical reactivity and biological interactions.

The biological activity of 2-(3,5-Dimethylphenoxy)-5-methylaniline is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phenoxy and aniline groups facilitate these interactions, potentially leading to the inhibition or activation of specific biological pathways. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Binding to active sites on enzymes, altering their catalytic activity.

- Receptor Modulation : Interacting with cell surface receptors to influence signaling pathways.

Antimicrobial Activity

Research indicates that 2-(3,5-Dimethylphenoxy)-5-methylaniline exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 μM |

| Pseudomonas aeruginosa | 0.21 μM |

| Candida albicans | 0.83 μM |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

In vitro studies have demonstrated that 2-(3,5-Dimethylphenoxy)-5-methylaniline can inhibit the proliferation of certain cancer cell lines. For instance, it has shown efficacy against murine Sarcoma 180 and L1210 leukemia cells .

- Cell Lines Tested :

- Murine Sarcoma 180

- L1210 leukemia

The compound's mechanism in cancer inhibition may involve inducing apoptosis or disrupting cell cycle progression.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial effects of several derivatives of phenoxy compounds, including 2-(3,5-Dimethylphenoxy)-5-methylaniline. The results indicated that this compound had one of the lowest MIC values against Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics. -

Evaluation in Cancer Research :

Another study focused on the anticancer properties of this compound against various cancer cell lines. The results showed that it significantly inhibited cell growth in a dose-dependent manner, suggesting further exploration in cancer treatment applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.